molecular formula C6H14ClN B1252380 2-Methylpiperidine hydrochloride CAS No. 5119-88-0

2-Methylpiperidine hydrochloride

Cat. No.: B1252380
CAS No.: 5119-88-0
M. Wt: 135.63 g/mol
InChI Key: BILCQNXKQKRGAO-UHFFFAOYSA-N
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Description

2-Methylpiperidine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

2-Methylpiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with piperidine moieties.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol.

Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow synthesis. This method involves the use of a stainless steel column packed with a catalyst, such as Raney nickel, to facilitate the reaction. The process is efficient and allows for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methylpiperidone using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to form 2-methylpiperidine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as sodium azide or sodium cyanide in an organic solvent.

Major Products Formed:

    Oxidation: 2-Methylpiperidone.

    Reduction: 2-Methylpiperidine.

    Substitution: Corresponding substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Methylpiperidine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for certain receptors, modulating their activity. It can also participate in enzyme-catalyzed reactions, influencing metabolic pathways. The specific mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-Methylpiperidine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

    Piperidine: A parent compound with a similar structure but without the methyl group.

    2-Methylpiperidine: The free base form of this compound.

    4-Methylpiperidine: A structural isomer with the methyl group at a different position.

Compared to these compounds, this compound offers distinct reactivity and solubility characteristics, making it valuable in specific applications.

Properties

IUPAC Name

2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCQNXKQKRGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481545
Record name 2-Methylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5119-88-0
Record name 5119-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methylpiperidine hydrochloride in the synthesis described in the research paper?

A1: In the study titled "Umsetzungen von 0,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-onen; Darstellung von P(III)-Derivaten" [1, 2], this compound is used as a reagent to substitute the chlorine atom in 1,3-dimethyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-one (compound 1) with a 2-methylpiperidinyl group, yielding the P-substituted derivative (compound 4).

Q2: Can you elaborate on the structural characteristics of this compound relevant to this reaction?

A2: this compound is a secondary amine hydrochloride salt. The secondary amine group plays a crucial role in the substitution reaction. The nitrogen atom in the amine group acts as a nucleophile, attacking the electrophilic phosphorus atom in compound 1 and displacing the chlorine atom. This nucleophilic substitution is a common method for modifying organophosphorus compounds.

  1. [1] Z. Naturforsch., B: Anorg. Chem., Org. Chem. 1982, 37B, 212-217.
  2. [2]

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